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Abstract
MK-1903 is a potent and selective agonist of the G protein-coupled receptor 109a (GPR109a),

also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is the molecular target

for niacin (nicotinic acid), a long-standing therapeutic for dyslipidemia. MK-1903 was

developed to mimic the beneficial anti-lipolytic effects of niacin, mediated through GPR109a,

with the potential for an improved side-effect profile. This technical guide provides an in-depth

overview of the GPR109a agonist activity of MK-1903, summarizing key quantitative data,

detailing experimental protocols, and visualizing the associated signaling pathways and

experimental workflows. While MK-1903 demonstrated robust lowering of free fatty acids

(FFAs) in preclinical and clinical studies, its impact on broader serum lipid profiles was less

pronounced than that of niacin, suggesting a divergence in their mechanisms of action.[1][2]

This has led to the hypothesis that some of niacin's lipid-modifying effects may be independent

of GPR109a agonism.

Introduction to MK-1903 and GPR109a
GPR109a is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune

cells, including microglia.[1][2] Its activation by agonists such as niacin and the endogenous

ligand β-hydroxybutyrate leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels. In adipocytes, this signaling cascade inhibits lipolysis,

leading to a reduction in circulating free fatty acids (FFAs). MK-1903, a tricyclic pyrazole
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carboxylic acid, was designed as a potent and selective GPR109a agonist to harness this anti-

lipolytic effect for the treatment of dyslipidemia.[1]

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for MK-1903.

Table 1: In Vitro Activity of MK-1903 at GPR109a

Parameter Value Species Assay Type Reference

EC50 12.9 nM Human
HTRF-cAMP

Assay
N/A

Binding Affinity

(Ki)

Data not

available
- - -

β-arrestin

Recruitment

(EC50)

Data not

available
- - -

Selectivity

No significant

activity at a panel

of other GPCRs

and ion channels

(IC50s >10 µM)

Human Various N/A

Table 2: Preclinical In Vivo Efficacy of MK-1903

Species Dosing Duration Key Findings Reference

Rat (fasted)
0.001 - 100

mg/kg
Acute

Dose-dependent

reduction in

plasma free fatty

acid levels.

N/A

Table 3: Clinical Trial Data for MK-1903
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Phase Population Dosing Duration
Key
Findings

Reference

Phase I
Healthy

Volunteers

Single

ascending

doses

Acute

Robust,

dose-

dependent

decrease in

plasma free

fatty acids.

[1]

Phase II
Dyslipidemic

patients
Not specified Not specified

Weak effect

on serum

lipids

(triglycerides,

HDL-C)

compared to

niacin.

[1]

GPR109a Signaling Pathways
Activation of GPR109a by an agonist like MK-1903 initiates a cascade of intracellular events.

The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to the

suppression of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally,

GPR109a activation can also trigger a distinct signaling pathway involving β-arrestin

recruitment.
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GPR109a signaling pathways initiated by MK-1903.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key assays used to characterize the GPR109a agonist activity

of MK-1903.

Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from the receptor.
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Start

Prepare cell membranes
expressing GPR109a

Incubate membranes with:
- Fixed concentration of radioligand
- Varying concentrations of MK-1903

Separate bound from free radioligand
(e.g., via filtration)

Quantify radioactivity of
bound radioligand

Analyze data to determine
IC50 and calculate Ki

End

 

Start

Plate GPR109a-expressing cells
in a multi-well plate

Pre-treat cells with a phosphodiesterase
inhibitor (e.g., IBMX)

Stimulate cells with Forskolin and
varying concentrations of MK-1903

Lyse cells and add HTRF reagents
(cAMP-d2 and anti-cAMP-cryptate)

Read plate on an HTRF-compatible
plate reader

Analyze data to determine EC50

End

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Co-transfect cells with GPR109a and
a β-arrestin fusion protein (e.g., β-arrestin-GFP)

Plate transfected cells in a
multi-well imaging plate

Stimulate cells with varying
concentrations of MK-1903

Acquire images of the cells using
high-content imaging

Quantify the translocation of β-arrestin
from the cytoplasm to the membrane

Analyze data to determine EC50

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Agonist Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677246#mk-1903-gpr109a-agonist-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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